molecular formula C24H18Cl2N2OS B2376348 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime CAS No. 478065-88-2

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2376348
CAS No.: 478065-88-2
M. Wt: 453.38
InChI Key: CWOJWAXJNPNGLL-MZJWZYIUSA-N
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Description

“2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime” is a chemical compound that can be purchased from various suppliers . It has a CAS number of 478065-88-2.


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other chemicals .

Scientific Research Applications

Synthesis and Applications in Heterocycle Construction

The compound is notably utilized in the synthesis of various heterocyclic structures. Meth-Cohn et al. (1981) explored the conversion of 2-chloroquinoline-3-carbaldehydes into diverse fused quinolines including thieno-, pyridazino-, and furo-quinolines, highlighting the versatility of this compound in synthesizing complex heterocycles (Meth-Cohn et al., 1981). Similarly, Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, underlining their significance in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Photoredox Catalyzed Synthesis

An and Yu (2015) reported a one-pot synthesis of phenanthridines and quinolines using this compound, where O-(4-Cyanobenzoyl)hydroxylamine was employed as the nitrogen source. This approach, catalyzed by Brønsted acid and using visible light photoredox, illustrates an innovative method for aza-arene synthesis (An & Yu, 2015).

Radical Cyclization in Heterocycle Synthesis

Miyata et al. (2002) described a method involving sulfanyl radical addition-cyclization of oxime ethers connected to alkenes. This process is significant for the practical synthesis of cyclic β-amino acids, demonstrating the compound's role in advanced synthetic chemistry (Miyata et al., 2002).

Enzymatic Enhancement Through Novel Synthesis

Abass (2007) detailed the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions, using 4-chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative. These products were found to significantly enhance α-amylase activity, suggesting potential biochemical applications (Abass, 2007).

Application in Antileukotrienic Drug Synthesis

Jampílek et al. (2004) synthesized variants of this compound as potential antileukotrienic drugs, emphasizing its application in therapeutic drug development (Jampílek et al., 2004).

Non-Covalent Synthesis Utilizing Oxime Synthons

Tarai and Baruah (2016) explored the use of oxime–quinoline synthons in non-covalent synthesis, providing insights into the structural versatility and potential applications in molecular engineering (Tarai & Baruah, 2016).

Conformationally Constrained Masked Cysteines Synthesis

Clerici et al. (1999) described the synthesis of novel conformationally constrained masked cysteines, highlighting the compound's use in the preparation of unique biochemical structures (Clerici et al., 1999).

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2OS/c25-21-9-5-17(6-10-21)15-29-27-14-20-13-19-3-1-2-4-23(19)28-24(20)30-16-18-7-11-22(26)12-8-18/h1-14H,15-16H2/b27-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOJWAXJNPNGLL-MZJWZYIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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